molecular formula C12H19ClFN5 B15110923 N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15110923
M. Wt: 287.76 g/mol
InChI Key: FYOBSUCWGHQVBJ-UHFFFAOYSA-N
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Description

N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine hydrochloride is a pyrazole-based amine salt characterized by a unique substitution pattern. Its structure features:

  • A 1-ethylpyrazole core linked via a methylene bridge to a second pyrazole ring.
  • A 2-fluoroethyl group at the 1-position and a methyl group at the 5-position of the second pyrazole.
  • A hydrochloride counterion, enhancing solubility for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-17-6-4-11(16-17)8-14-12-9-15-18(7-5-13)10(12)2;/h4,6,9,14H,3,5,7-8H2,1-2H3;1H

InChI Key

FYOBSUCWGHQVBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=C(N(N=C2)CCF)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 1-ethylpyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. This is followed by the introduction of a methyl group at the 5-position of the pyrazole ring using methyl iodide and a strong base like sodium hydride. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several pyrazole derivatives, as outlined below:

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Synthesis Method
Target Compound (Inferred) C₁₁H₁₇ClFN₅ 293.74* 1-(2-Fluoroethyl), 5-methyl, ethylpyrazole N/A Likely alkylation/amination
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine HCl () C₁₁H₁₇ClFN₅ 293.74 1-Ethyl, 5-fluoro, 3-methyl N/A Amine alkylation under acidic conditions
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride () C₆H₁₁Cl₂FN₃ 218.08 1-(2-Fluoroethyl), 3-methyl N/A Direct fluorination followed by salt formation
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () C₂₁H₁₅ClN₆O 402.83 5-Chloro, 3-methyl, aryl groups 133–135 EDCI/HOBt-mediated coupling

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Physicochemical Properties: The fluoroethyl group in the target compound and analogs likely enhances metabolic stability compared to non-fluorinated ethyl groups (e.g., in compounds) . Aryl-substituted pyrazoles () exhibit higher melting points (>130°C) due to stronger π-π stacking and hydrogen bonding, whereas aliphatic substituents (e.g., fluoroethyl) may reduce crystallinity .

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of a pyrazole amine precursor, similar to methods in (amide coupling) but with fluorinated reagents .
  • highlights the use of dihydrochloride salt formation, a strategy applicable to the target compound for improved solubility .

Spectroscopic and Analytical Data Comparison

While spectral data for the target compound are unavailable, analogs provide insights:

  • ¹H-NMR :
    • Ethyl and methyl groups in compounds resonate at δ ~2.4–2.6 ppm, consistent with aliphatic protons .
    • Fluorine atoms in the 2-fluoroethyl group may split adjacent CH₂ signals into quartets (²J ~47 Hz) .
  • Mass Spectrometry :
    • Pyrazole derivatives (e.g., ) show [M+H]+ peaks at m/z 403–437, aligning with molecular weights of ~400–440 Da . The target compound’s theoretical [M+H]+ is m/z 293.

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrazole derivatives typically involves multi-step processes, including condensation, alkylation, and cyclization reactions. For example, the 1,5-diarylpyrazole core can be synthesized via condensation of substituted alcohols with aryl halides under controlled temperatures (60–100°C) using catalysts like K2_2CO3_3 or Pd-based systems . Yield optimization requires precise solvent selection (e.g., DMF or THF), stoichiometric ratios of reactants (1:1.2 for amine:alkyl halide), and purification via column chromatography. Evidence from similar compounds shows that yields >80% are achievable when reaction times are extended to 24–48 hours and intermediates are characterized at each step using TLC .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm amine protonation (e.g., δ 2.5–3.5 ppm for methylene groups adjacent to pyrazole) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C11_{11}H17_{17}FN4_4·HCl: 268.12 g/mol) and detects isotopic patterns for fluorine .
  • IR Spectroscopy : Peaks at 3300–3500 cm1^{-1} confirm N-H stretching in the amine hydrochloride salt .

Q. What stability studies are critical for this compound under laboratory conditions?

Methodological Answer: Stability should be assessed under varying pH (2–12), temperatures (4°C, 25°C, 40°C), and light exposure. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify hydrolysis or oxidation pathways. HPLC with UV detection (λ = 254 nm) monitors purity changes, while NMR tracks structural decomposition (e.g., loss of fluorine or ethyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) often arise from assay conditions or impurity profiles. To address this:

  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) across cell lines (e.g., HEK293 for receptor binding) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-fluorinated analogs) that may interfere with activity .
  • Replicate Studies : Compare results across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to targets like kinase enzymes or GPCRs. Key steps:

  • Protein Preparation : Retrieve target structures from PDB (e.g., 4LOM for kinase inhibition) and optimize hydrogen bonding networks.
  • Ligand Parameterization : Assign partial charges to the compound using AM1-BCC methods.
  • Binding Site Analysis : Identify hydrophobic pockets compatible with the pyrazole core and fluorine substituent .

Q. How can environmental fate studies inform safe handling protocols for this compound?

Methodological Answer: Assess environmental persistence via:

  • Biodegradation : OECD 301F test (28-day aerobic conditions) to measure mineralization rates.
  • Ecotoxicology : Daphnia magna acute toxicity (48-hour LC50_{50}) and algal growth inhibition (72-hour EC50_{50}) .
  • Soil Adsorption : Batch experiments with varying organic carbon content to determine Koc_{oc} values .

Q. What strategies enhance selectivity in modifying the pyrazole core for therapeutic applications?

Methodological Answer: Structure-activity relationship (SAR) studies guide selective modifications:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 5-position to enhance receptor affinity .
  • Bioisosteric Replacement : Replace the 2-fluoroethyl group with a trifluoromethyl ether to improve metabolic stability .
  • Prodrug Design : Incorporate enzymatically cleavable groups (e.g., acetyl) to target specific tissues .

Experimental Design Considerations

Q. How should a study evaluate the compound’s pharmacokinetic (PK) properties?

Methodological Answer: Design a rodent PK study with:

  • Dosing : Intravenous (1 mg/kg) vs. oral (5 mg/kg) administration in Sprague-Dawley rats.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
  • Analytics : LC-MS/MS quantifies parent compound and metabolites (LOQ = 1 ng/mL) .

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity?

Methodological Answer: Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values. For multi-variable datasets (e.g., cytotoxicity vs. receptor binding), apply ANOVA with Tukey’s post hoc test (α = 0.05). Machine learning (Random Forest) can identify structural descriptors correlated with activity .

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